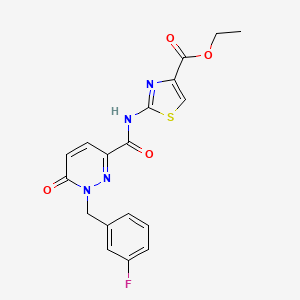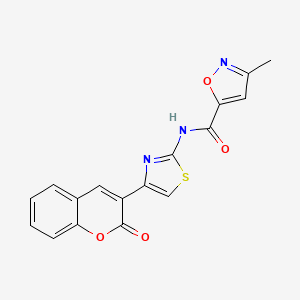
3-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)isoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)isoxazole-5-carboxamide” is a derivative of coumarin . Coumarins are an important class of benzopyrones, several derivatives of which are found in nature . They have been shown to exhibit remarkable anti-tumorial, anti-inflammatory, and anti-viral effects .
Synthesis Analysis
The compound was synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Molecular Structure Analysis
The crystal structure of the compound was analyzed and all bond lengths were found to lie in the normal range . The structure excellently fits with those derived from the crystal structure of the parent compound 3-methyl-2H-chromen-2-one .Chemical Reactions Analysis
The compound was found to show high reactivity towards nucleophilic displacement reactions .Physical And Chemical Properties Analysis
The compound was characterized by elemental analysis and by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Activity
The synthesis of (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide involves the reaction of 7-amino-4-methyl-2H-chromen-2-one with (±)-2-chloro-2-phenylacetyl chloride . Notably, this novel compound demonstrates superior anti-inflammatory activity compared to the standard drug, ibuprofen. Its potential as an anti-inflammatory agent makes it a promising candidate for further investigation in treating inflammatory conditions.
Antimicrobial Properties
The derivatives of 3-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)isoxazole-5-carboxamide have shown antimicrobial activity . These compounds could be explored as potential agents against bacterial and fungal infections. Further studies are warranted to elucidate their mechanisms of action and optimize their efficacy.
Antitumor Effects
Coumarin derivatives, including our compound of interest, have demonstrated antitumor properties . Researchers have observed their ability to inhibit tumor growth, making them valuable candidates for cancer therapy. Investigating the specific pathways involved could lead to novel treatment strategies.
Dopamine D2 Receptor Antagonism
Some derivatives of 3-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)isoxazole-5-carboxamide exhibit dopamine D2 receptor antagonistic activity . This property is relevant in psychiatric medicine, as D2 receptor modulation is associated with antipsychotic effects. Further exploration of these derivatives may yield atypical antipsychotic agents.
Central Nervous System Effects
Hydroxycoumarins, a class that includes our compound, have been linked to central nervous system stimulation . Their potential impact on cognition, mood, and neuroprotection warrants investigation. Understanding their interactions with neural receptors could lead to therapeutic breakthroughs.
Oxidative Stress Protection
Hydroxycoumarins possess strong antioxidant properties, scavenging reactive oxygen species and protecting against oxidative stress . This feature is crucial in preventing cellular damage and age-related diseases. Our compound’s antioxidant potential merits further exploration.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as thiazole and coumarin derivatives, have been reported to exhibit diverse biological activities . They have shown significant importance due to their antitumor, anti-HIV, antibacterial, antifungal, anti-inflammatory, anticoagulant, and central nervous system stimulant effects .
Mode of Action
It’s worth noting that the ability of a substance to inhibit the denaturation of protein signifies apparent potential for anti-inflammatory activity . This suggests that the compound might interact with its targets by preventing protein denaturation, thereby exerting its anti-inflammatory effects.
Biochemical Pathways
Given the reported biological activities of similar compounds, it can be inferred that this compound may influence several biochemical pathways related to inflammation, tumor growth, hiv infection, bacterial and fungal infections, coagulation, and central nervous system stimulation .
Result of Action
Based on the reported anti-inflammatory activity of similar compounds, it can be inferred that this compound may result in the reduction of inflammation at the molecular and cellular levels .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-methyl-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O4S/c1-9-6-14(24-20-9)15(21)19-17-18-12(8-25-17)11-7-10-4-2-3-5-13(10)23-16(11)22/h2-8H,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYJKFKGFZEQJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

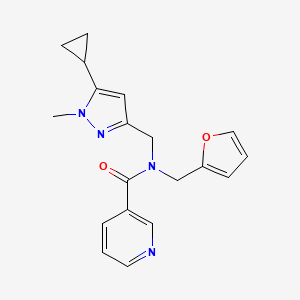
![N'-(5-Chloro-2-cyanophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2686705.png)



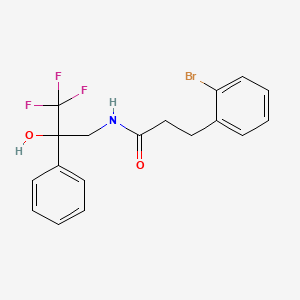

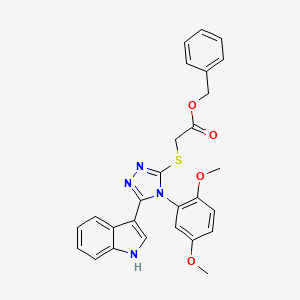
![4-{[4-(Diethylamino)phenyl]methylidene}-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2686715.png)
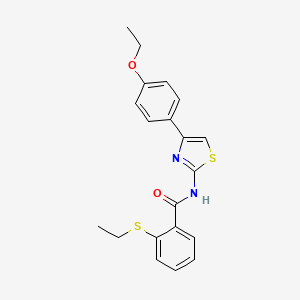
![N-phenethyl-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2686721.png)
![1-[(Tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B2686722.png)
